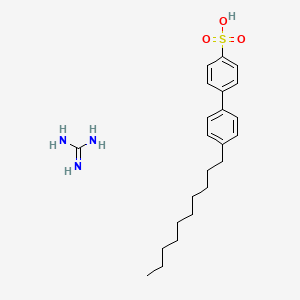

4-(4-Decylphenyl)benzenesulfonic acid;guanidine

説明

4-(4-Decylphenyl)benzenesulfonic acid; guanidine is a bifunctional compound combining a sulfonic acid moiety with a guanidine group. The sulfonic acid group (benzenesulfonic acid derivative) provides strong acidity and hydrophilicity, while the guanidine group (a strong organic base) enhances hydrogen-bonding and ionic interactions. This dual functionality makes it suitable for applications in surfactants, pharmaceuticals, and chemical synthesis.

特性

CAS番号 |

650599-62-5 |

|---|---|

分子式 |

C23H35N3O3S |

分子量 |

433.6 g/mol |

IUPAC名 |

4-(4-decylphenyl)benzenesulfonic acid;guanidine |

InChI |

InChI=1S/C22H30O3S.CH5N3/c1-2-3-4-5-6-7-8-9-10-19-11-13-20(14-12-19)21-15-17-22(18-16-21)26(23,24)25;2-1(3)4/h11-18H,2-10H2,1H3,(H,23,24,25);(H5,2,3,4) |

InChIキー |

VOXFMUMYPNUJGU-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)O.C(=N)(N)N |

製品の起源 |

United States |

準備方法

The synthesis of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves the sulfonation of benzene using concentrated sulfuric acid to produce benzenesulfonic acid . This is followed by the reaction of benzenesulfonic acid with 4-decylphenyl to form 4-(4-Decylphenyl)benzenesulfonic acid. The final step involves the guanylation of the resulting compound with guanidine. Various methods can be employed for guanylation, including the use of cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water .

化学反応の分析

4-(4-Decylphenyl)benzenesulfonic acid;guanidine undergoes several types of chemical reactions, including:

Reduction: The compound can undergo reduction reactions, although specific conditions and reagents for this process are less commonly documented.

Substitution: The sulfonic acid group can be substituted with other functional groups to form sulfonamides or esters.

Common reagents used in these reactions include phosphorus pentachloride for oxidation and various amines for substitution reactions. The major products formed from these reactions include sulfonyl chlorides, sulfonamides, and esters.

科学的研究の応用

Pharmacological Applications

The compound has been studied for its potential as an inhibitor of sphingosine kinases (SphK), which are crucial in various cellular processes and disease states. Research indicates that guanidine-based compounds can selectively inhibit SphK1 and SphK2, impacting pathways involved in inflammation, cancer, and other diseases .

Case Study: SphK Inhibitors

- Objective : To evaluate the efficacy of guanidine derivatives in inhibiting SphK.

- Methodology : Structure-activity relationship studies were conducted to analyze the potency of different guanidine compounds.

- Findings : Certain derivatives exhibited significant selectivity towards SphK2, demonstrating potential for therapeutic use in conditions like ulcerative colitis and ischemia/reperfusion injury .

Material Science

The sulfonic acid group in 4-(4-Decylphenyl)benzenesulfonic acid;guanidine allows for its use as a surfactant or emulsifier in polymer chemistry. Its ability to modify surface properties can enhance the performance of materials used in coatings and adhesives.

Case Study: Polymer Modification

- Objective : To assess the impact of the compound on polymer properties.

- Methodology : The compound was incorporated into polymer matrices to evaluate changes in mechanical strength and thermal stability.

- Findings : Enhanced adhesion properties were observed, indicating that this compound could improve the durability of coatings .

Organic Synthesis

In organic chemistry, this compound can serve as a reagent or catalyst in various synthetic pathways. Its unique structure allows it to participate in reactions that form complex molecules.

Case Study: Synthetic Pathways

- Objective : To explore the use of the compound as a catalyst in organic reactions.

- Methodology : Various reactions were conducted to synthesize target compounds using the guanidine derivative as a catalyst.

- Findings : The compound facilitated reactions with high yields and selectivity, showcasing its utility in synthetic organic chemistry .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | SphK inhibition | Selective inhibitors for SphK1/SphK2 identified |

| Material Science | Polymer modification | Improved adhesion and durability |

| Organic Synthesis | Catalytic role in reactions | High yields and selectivity achieved |

作用機序

The mechanism of action of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine moiety, being highly basic, can form strong hydrogen bonds with biological molecules, influencing their structure and function . The sulfonic acid group, on the other hand, can participate in electrostatic interactions with positively charged residues in proteins and other biomolecules .

類似化合物との比較

Benzenesulfonic Acid Derivatives with Guanidine Moieties

- Compound 1: 1-Amino-2-[4-chloro-5-R1-2-(R2-methylthio)benzenesulfonyl]guanidine () Key Differences: Chloro and methylthio substituents enhance electrophilicity and alter steric hindrance.

- Compound 2 : 4-(Piperazin-1-ylazo)benzenesulfonic Acid Potassium Salt ()

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| Sulfonic Acid Substituent | Decylphenyl | Chloro, Methylthio | Piperazin-1-ylazo |

| Guanidine Attachment | Direct conjugation | Sulfonyl linkage | Absent |

| Biological Activity | Not reported | Synthetic intermediate | Anti-inflammatory |

| logP (Predicted) | ~6.1 (similar to undecyl) | Higher due to Cl/S | Lower due to azo group |

Guanidine Derivatives with Aromatic Systems

- Compound 3: 2-(4-((4-Guanidinobenzoyl)oxy)phenyl)acetic Acid Methanesulfonate () Key Differences: Methanesulfonate salt improves solubility; carboxylic acid adds acidity. Application: Metabolite of camostat (protease inhibitor) .

- Compound 4: 1-(4-Cyanophenyl)guanidine () Key Differences: Cyano group (-CN) increases electron-withdrawing effects. Activity: Potential intermediate in drug synthesis (e.g., kinase inhibitors) .

| Property | Target Compound | Compound 3 | Compound 4 |

|---|---|---|---|

| Aromatic System | Decylphenyl benzene | Benzoyloxy phenyl | Cyanophenyl |

| Ionic Form | Free acid/guanidine | Methanesulfonate salt | Free base |

| Solubility | Low (hydrophobic chain) | High (ionic salt) | Moderate |

| Applications | Surfactants, pharmaceuticals | Antiviral agents | Chemical synthesis |

Solubility and logP

- The decylphenyl chain in the target compound confers high hydrophobicity (predicted logP ~6.1), similar to 4-undecylbenzenesulfonic acid (logP 6.11) . This contrasts with shorter-chain derivatives like 4-aminobenzenesulfonamide (logP 0.8), which are more water-soluble .

生物活性

Overview of 4-(4-Decylphenyl)benzenesulfonic acid;guanidine

This compound is a compound that combines a sulfonic acid group with a guanidine moiety. This structural combination suggests potential applications in various biological contexts, particularly in the fields of medicinal chemistry and biochemistry.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : C₁₈H₂₅N₃O₃S

- Molecular Weight : Approximately 357.47 g/mol

Biological Activity

The biological activity of compounds like this compound can be attributed to their ability to interact with various biological molecules, including proteins, enzymes, and nucleic acids. The following sections explore potential biological activities based on similar compounds.

Antimicrobial Activity

Compounds containing sulfonic acid groups often exhibit antimicrobial properties. The sulfonic acid can enhance solubility and facilitate interaction with microbial membranes, leading to cell lysis. Research has demonstrated that related sulfonic acids possess significant antibacterial and antifungal activities.

Enzyme Inhibition

Guanidine derivatives are known for their role as enzyme inhibitors. For instance, guanidine can inhibit arginase, an enzyme involved in the urea cycle, which may have implications in treating hyperargininemia. Similarly, the presence of the sulfonic acid group might enhance the binding affinity to target enzymes.

Anti-inflammatory Effects

Certain sulfonic acid derivatives have been studied for their anti-inflammatory properties. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways. Investigating this compound could reveal similar effects.

Cytotoxicity and Antitumor Activity

Research on related compounds has indicated potential cytotoxic effects against cancer cell lines. The structural features of this compound may contribute to its ability to induce apoptosis in malignant cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。